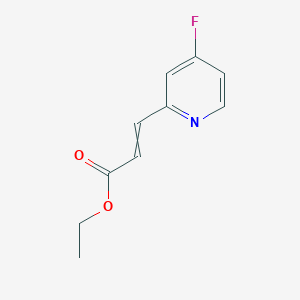
Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom on the pyridine ring and an ethyl ester group attached to the acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The base, commonly sodium hydroxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
On an industrial scale, the production of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 3-(4-fluoropyridin-2-yl)propanoate or corresponding alcohols.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially leading to inhibition or modulation of their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic residues in the active site of enzymes, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-chloropyridin-2-yl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(4-bromopyridin-2-yl)acrylate: Contains a bromine atom in place of fluorine.
Ethyl 3-(4-methylpyridin-2-yl)acrylate: Features a methyl group instead of a halogen.
Uniqueness
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3 |
InChIキー |
IYHJUHKZRXXXNH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=NC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)

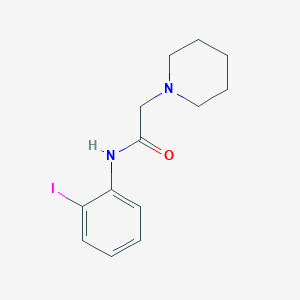

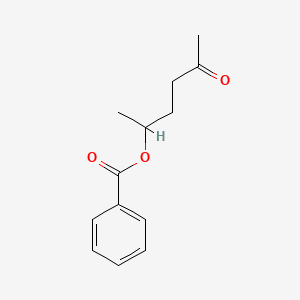
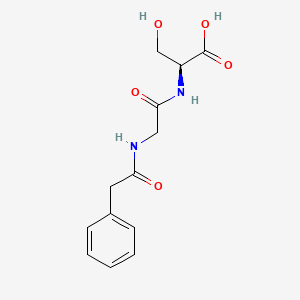
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
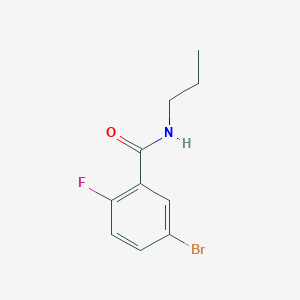
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

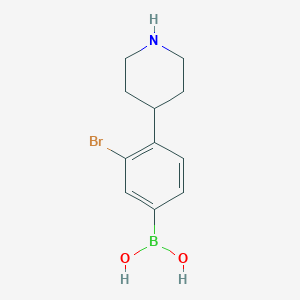
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
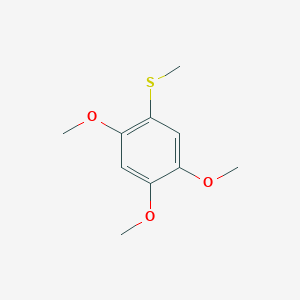
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
